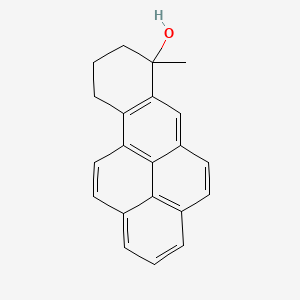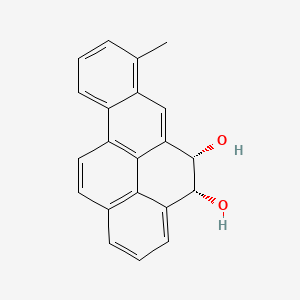
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- is a polycyclic aromatic hydrocarbon derivative. It is a metabolite of benzo(a)pyrene, which is known for its carcinogenic properties. This compound is significant in the study of environmental pollutants and their effects on human health.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- typically involves the catalytic hydrogenation of benzo(a)pyrene. This process is carried out under controlled conditions to ensure the formation of the desired cis-diol configuration. The reaction is usually performed in the presence of a palladium catalyst and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound is not common due to its specific research applications. when required, it can be synthesized using the same catalytic hydrogenation method on a larger scale, ensuring strict control over reaction conditions to maintain the integrity of the cis-diol configuration.
Análisis De Reacciones Químicas
Types of Reactions
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinones and epoxides.
Reduction: It can be reduced further to form tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones and epoxides.
Reduction: Formation of tetrahydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- is primarily used in scientific research to study the metabolic pathways of polycyclic aromatic hydrocarbons and their effects on human health. It is used in:
Chemistry: To understand the chemical behavior and reactivity of polycyclic aromatic hydrocarbons.
Biology: To study the metabolic pathways and the formation of DNA adducts.
Medicine: To investigate the carcinogenic potential and mechanisms of action of environmental pollutants.
Industry: Limited use in the development of analytical methods for detecting polycyclic aromatic hydrocarbons in environmental samples.
Mecanismo De Acción
The compound exerts its effects primarily through the formation of DNA adducts. The diol epoxide formed from Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- covalently binds to DNA, causing mutations that can lead to cancer. The molecular targets include guanine bases in DNA, and the pathways involved are related to the activation of cytochrome P450 enzymes and subsequent formation of reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
- Benzo(a)pyrene-7,8-dihydrodiol
- Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide
- Benzo(a)pyrene-4,5-dihydrodiol
Uniqueness
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- is unique due to its specific diol configuration and the presence of a methyl group, which influences its reactivity and the types of DNA adducts it forms. This makes it a valuable compound for studying the specific pathways and mechanisms of polycyclic aromatic hydrocarbon-induced carcinogenesis.
Propiedades
Número CAS |
94850-10-9 |
|---|---|
Fórmula molecular |
C21H16O2 |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
(4R,5S)-7-methyl-4,5-dihydrobenzo[a]pyrene-4,5-diol |
InChI |
InChI=1S/C21H16O2/c1-11-4-2-6-13-14-9-8-12-5-3-7-15-18(12)19(14)17(10-16(11)13)21(23)20(15)22/h2-10,20-23H,1H3/t20-,21+/m1/s1 |
Clave InChI |
NITSBVABFXWELN-RTWAWAEBSA-N |
SMILES isomérico |
CC1=C2C=C3[C@@H]([C@@H](C4=CC=CC5=C4C3=C(C2=CC=C1)C=C5)O)O |
SMILES canónico |
CC1=C2C=C3C(C(C4=CC=CC5=C4C3=C(C2=CC=C1)C=C5)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


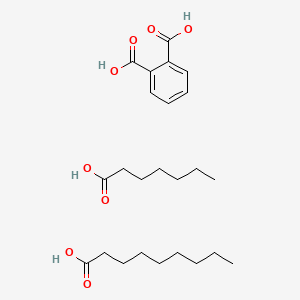

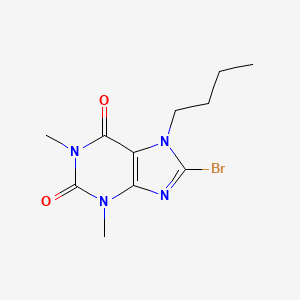
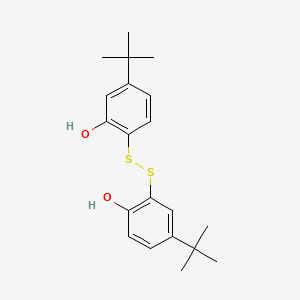

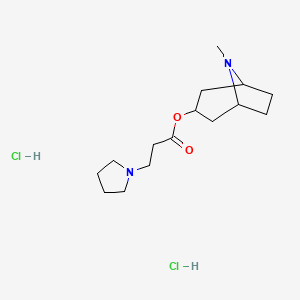
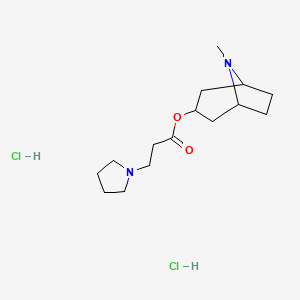
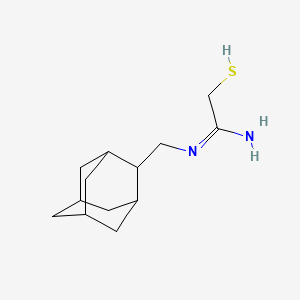

![3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl-](/img/structure/B12800673.png)

![16,33-dioxaoctacyclo[16.15.0.02,15.03,8.09,14.019,32.020,25.026,31]tritriaconta-1(18),2(15),3,5,7,9,11,13,19(32),20,22,24,26,28,30-pentadecaen-17-one](/img/structure/B12800691.png)
